N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acrylamide,monohydrochloride
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Overview
Description
Para-methyl Acrylfentanyl (hydrochloride): is a synthetic opioid that is structurally similar to known opioids. It is an analytical reference standard and is regulated as a Schedule I compound in the United States . The compound is primarily used for research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of para-methyl Acrylfentanyl (hydrochloride) involves the reaction of N-(4-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-propenamide with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .
Industrial Production Methods: the synthesis likely follows similar routes as other fentanyl analogs, involving the use of high-purity reagents and controlled reaction conditions to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: Para-methyl Acrylfentanyl (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of para-methyl Acrylfentanyl (hydrochloride) .
Scientific Research Applications
Para-methyl Acrylfentanyl (hydrochloride) has several scientific research applications, including:
Chemistry: Used as an analytical reference standard for mass spectrometry and other analytical techniques.
Biology: Studied for its interactions with opioid receptors and its effects on biological systems.
Medicine: Investigated for its potential use in pain management and anesthesia.
Industry: Utilized in forensic toxicology for the identification and analysis of synthetic opioids.
Mechanism of Action
Para-methyl Acrylfentanyl (hydrochloride) exerts its effects by binding to opioid receptors in the central nervous system . The compound primarily targets the mu-opioid receptor, leading to analgesic and sedative effects . The binding of para-methyl Acrylfentanyl (hydrochloride) to the mu-opioid receptor activates intracellular signaling pathways, resulting in the inhibition of neurotransmitter release and modulation of pain perception .
Comparison with Similar Compounds
Fentanyl: A potent synthetic opioid used in anesthesia and pain management.
Alpha-methylfentanyl: A fentanyl analog with similar pharmacological properties.
Acryloylfentanyl: Another fentanyl analog with structural similarities to para-methyl Acrylfentanyl (hydrochloride).
Uniqueness: Para-methyl Acrylfentanyl (hydrochloride) is unique due to the presence of a methyl group on the aromatic ring, which may influence its binding affinity and potency at opioid receptors . This structural modification can result in differences in pharmacological effects and metabolic pathways compared to other fentanyl analogs .
Properties
CAS No. |
2748409-55-2 |
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Molecular Formula |
C23H29ClN2O |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C23H28N2O.ClH/c1-3-23(26)25(21-11-9-19(2)10-12-21)22-14-17-24(18-15-22)16-13-20-7-5-4-6-8-20;/h3-12,22H,1,13-18H2,2H3;1H |
InChI Key |
VYIVFHXAFRQMOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C=C.Cl |
Origin of Product |
United States |
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